N-(tert-Butoxycarbonyl)aniline-13C6
Overview
Description
N-(tert-Butoxycarbonyl)aniline, commonly referred to as Boc-aniline, is a chemical compound used in the synthesis of pharmaceuticals and other organic molecules. It serves as a protective group for amines, allowing for selective reactions to occur on other parts of the molecule without affecting the amine functionality.
Synthesis Analysis
The synthesis of N-(tert-Butoxycarbonyl)aniline involves the reaction of aniline with di-tert-butyl dicarbonate (BOC2O) under various conditions. The study described in paper investigates the N-tert-butoxycarbonylation of aniline using quantum mechanical/molecular mechanical simulations to understand the reaction mechanism in different solvents, including ionic liquids. The research suggests a sequential mechanism with the nucleophilic attack of aniline being the rate-limiting step, followed by proton transfer and the release of CO2.
Molecular Structure Analysis
The molecular structure of N-(tert-Butoxycarbonyl)aniline derivatives has been analyzed using various techniques. For instance, paper discusses the conformational analysis of N-tert-butyloxycarbonyl-l-phenylalanine, a related compound, using X-ray diffraction and infrared absorption. The study reveals the absence of intramolecular hydrogen bonding in the solid state and details the intermolecular interactions that occur.
Chemical Reactions Analysis
N-(tert-Butoxycarbonyl)aniline participates in various chemical reactions due to its protective group nature. Paper explores a novel route to synthesize 1,2,4-benzotriazin-3(4H)-one 1-oxides using 2-(tert-butyl-NNO-azoxy)anilines, demonstrating the versatility of tert-butyl protected anilines in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(tert-Butoxycarbonyl)aniline derivatives are influenced by their protective groups. Paper reports the synthesis and characterization of a BOC-protected polyoxovanadate, providing insights into the solid-state and solution behavior of such compounds. The study includes single-crystal X-ray diffraction, infrared spectroscopy, and various NMR techniques to elucidate the structure and properties of the compound.
Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms
N-(tert-Butoxycarbonyl)aniline-13C6 plays a pivotal role in the synthesis of functionalized azole compounds through the chemical fixation of CO2 with aniline derivatives. This process offers a sustainable and environmentally friendly approach to accessing value-added chemicals from CO2, a renewable resource. The cyclization of aniline derivatives with CO2 to produce benzene-fused azole compounds, such as benzimidazoles, benzothiazoles, and benzimidazolones, represents a straightforward and attractive protocol. This methodology not only provides a novel avenue for synthesizing important natural and biologically active azole derivatives but also encourages further investigation into this synthetic strategy by organic chemists (Vessally et al., 2017).
Environmental and Material Sciences
The compound also finds application in the characterization and modification of carbon surfaces with electrocoated thin films. Recent advancements in experimental methods have facilitated the electrocoating and electropolymerization of π-conjugated polymers, such as pyrrole, carbazole, N-vinylcarbazole, and aniline, onto carbon surfaces. These developments have significant implications for a range of applications, including sensors, capacitors, and electrochromic displays. The electrochemical deposition of conducting polymers on carbon substrates aims to improve these polymers' properties for use as electrodes in various applications, highlighting the interdisciplinary nature of research involving N-(tert-Butoxycarbonyl)aniline-13C6 (Ates & Sarac, 2009).
Advanced Polymer Research
The exploration of conducting terpolymers and their hybrid nanocomposites opens new trends from synthesis to applications. The research on conducting terpolymerization seeks to improve optical, electrochemical, and conductive properties, demonstrating the compound's utility in synthesizing polymeric films with enhanced attributes. These terpolymers have found applications in electrochemical bio-sensing, corrosion inhibitors, and polymeric solar cells, underscoring the importance of continuing research in this area (Adeosun et al., 2021).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
tert-butyl N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13)/i4+1,5+1,6+1,7+1,8+1,9+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZHPWMVEVZEFG-VFESMUGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443710 | |
Record name | N-BOC-aniline-13C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butoxycarbonyl)aniline-13C6 | |
CAS RN |
176850-21-8 | |
Record name | N-BOC-aniline-13C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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